2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Description
2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Biological Activity
The compound 2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a thiazole-derived amino acid that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties and interactions with biological systems.
Molecular Characteristics
The molecular formula of the compound is C23H22N2O4S, with a molecular weight of 422.5 g/mol . The structural features include:
- A thiazole ring that contributes to its biological activity.
- A fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₄S |
Molecular Weight | 422.5 g/mol |
CAS Number | 2094684-04-3 |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a study conducted by Anusevičius et al., several thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to This compound displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
The mechanism by which thiazole derivatives exert their antimicrobial effects often involves interference with bacterial protein synthesis and cell wall integrity. This is facilitated by their ability to penetrate bacterial membranes effectively due to their lipophilic nature imparted by the fluorenyl group.
Interaction with P-glycoprotein (P-gp)
Another significant aspect of the biological activity of this compound is its interaction with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. Research indicates that certain thiazole derivatives can stimulate ATPase activity in P-gp, enhancing their potential as drug delivery agents .
Table 2: Interaction with P-glycoprotein
Compound | Effect on P-gp ATPase Activity |
---|---|
2-(2-ethyl-1,3-thiazol) | Stimulatory |
Similar Thiazole Derivatives | Significant stimulation observed |
Synthesis and Structural Analysis
The synthesis of the compound involves multiple steps, including the formation of the thiazole ring and subsequent coupling reactions with Fmoc-protected amino acids. Characterization techniques such as NMR and FTIR have confirmed the structure of the synthesized compounds, showcasing distinct peaks corresponding to functional groups present in the molecule .
In Vivo Studies
In vivo studies have shown promising results regarding the safety profile of thiazole derivatives, including This compound . These studies indicate reduced tumor volume and weight without significant side effects in animal models, suggesting potential applications in cancer therapy .
Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-2-19-23-18(12-29-19)20(21(25)26)24-22(27)28-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,20H,2,11H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLJKRSNOXRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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